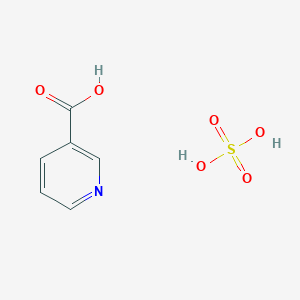
Pyridine-3-carboxylic acid--sulfuric acid (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-3-carboxylic acid–sulfuric acid (1/1) is a compound formed by the combination of pyridine-3-carboxylic acid and sulfuric acid in a 1:1 molar ratio. Pyridine-3-carboxylic acid, also known as nicotinic acid, is an organic compound with the formula C6H5NO2. It is a derivative of pyridine with a carboxyl group at the 3-position. Sulfuric acid, H2SO4, is a strong mineral acid known for its highly corrosive properties. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-3-carboxylic acid–sulfuric acid (1/1) typically involves the direct reaction of pyridine-3-carboxylic acid with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5NO2+H2SO4→C6H5NO2⋅H2SO4
The reaction is exothermic, and it is essential to maintain the temperature within a specific range to prevent decomposition or side reactions. The mixture is usually stirred continuously to ensure complete mixing and reaction.
Industrial Production Methods
In industrial settings, the production of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and mixing speed, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Pyridine-3-carboxylic acid–sulfuric acid (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboxylic acid alcohols or amines.
科学的研究の応用
Pyridine-3-carboxylic acid–sulfuric acid (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including condensation and coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of pyridine-3-carboxylic acid–sulfuric acid (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor or acceptor, facilitating various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Pyridine-3-carboxylic acid–sulfuric acid (1/1) can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 2-position.
Pyridine-4-carboxylic acid–sulfuric acid (1/1): Similar structure but with the carboxyl group at the 4-position.
Pyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxyl group.
The uniqueness of pyridine-3-carboxylic acid–sulfuric acid (1/1) lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
64030-04-2 |
|---|---|
分子式 |
C6H7NO6S |
分子量 |
221.19 g/mol |
IUPAC名 |
pyridine-3-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C6H5NO2.H2O4S/c8-6(9)5-2-1-3-7-4-5;1-5(2,3)4/h1-4H,(H,8,9);(H2,1,2,3,4) |
InChIキー |
FSSOYPTUNGNSQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


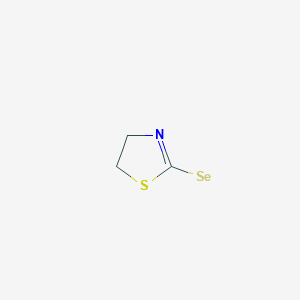
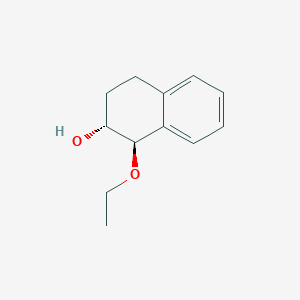
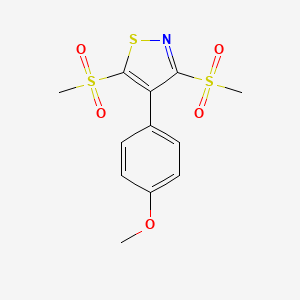

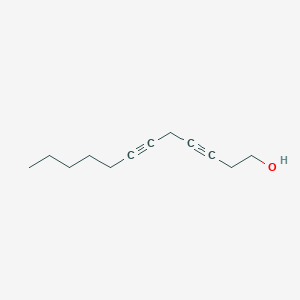

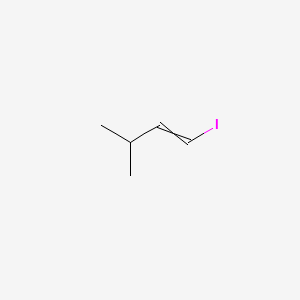

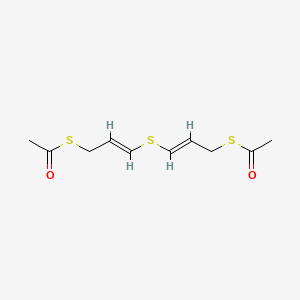
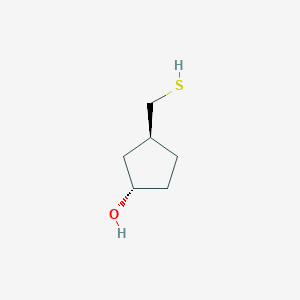

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
